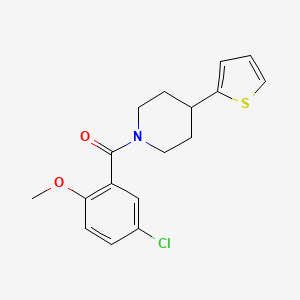

(5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Description

The compound “(5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” features a methanone core linking a 5-chloro-2-methoxyphenyl group to a 4-(thiophen-2-yl)piperidine moiety. This structure combines a halogenated aromatic ring with a nitrogen-containing heterocycle (piperidine) modified by a thiophene substituent. Such structural features are common in bioactive molecules targeting central nervous system (CNS) receptors, kinases, or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c1-21-15-5-4-13(18)11-14(15)17(20)19-8-6-12(7-9-19)16-3-2-10-22-16/h2-5,10-12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZDLEHULSGIQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative. This can be achieved by reacting thiophene-2-carboxylic acid with piperidine under acidic conditions to form the corresponding amide.

Introduction of the Methoxyphenyl Group: The next step involves the introduction of the 5-chloro-2-methoxyphenyl group. This can be done through a Friedel-Crafts acylation reaction, where 5-chloro-2-methoxybenzoyl chloride reacts with the piperidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Final Coupling: The final step is the coupling of the intermediate products to form the target compound. This can be achieved through a nucleophilic substitution reaction, where the piperidine derivative reacts with the 5-chloro-2-methoxyphenyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system due to its piperidine moiety.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can interact with neurotransmitter receptors, while the thiophene and phenyl groups can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound belongs to a broader class of arylpiperidinyl/piperazinyl methanones. Below is a comparative analysis with structurally related derivatives:

Key Structural and Functional Differences

- Piperidine vs. Piperazine : The target compound’s piperidine core lacks the second nitrogen in piperazine (compound 21), reducing hydrogen-bonding capacity but improving membrane permeability due to lower polarity .

- Substituent Effects : The 5-Cl-2-OCH3-phenyl group in the target compound offers a balance of electron-withdrawing (Cl) and electron-donating (OCH3) effects, unlike the CF3 group in compound 21, which is strongly electron-withdrawing and may enhance receptor binding .

- Heterocyclic Modifications : The thiophene in the target compound provides moderate π-stacking compared to imidazopyridazine (compound 72), which offers stronger aromatic interactions but higher molecular weight .

Research Findings and Limitations

- Metabolic Stability: Thiophene-containing compounds exhibit slower oxidative metabolism compared to furan or imidazole derivatives, as noted in .

- Limitations: The lack of explicit pharmacological data for the target compound necessitates extrapolation from structural analogues.

Biological Activity

(5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure features a piperidine moiety, which is known for its interaction with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparisons with similar compounds.

The compound can be characterized by its IUPAC name and molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | (5-chloro-2-methoxyphenyl)-(4-(thiophen-2-yl)piperidin-1-yl)methanone |

| Molecular Formula | C17H18ClN2O2S |

| Molecular Weight | 364.9 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. The piperidine ring enhances binding affinity to various targets, while the thiophene and chloromethoxy substituents may influence the compound's selectivity and potency.

Pharmacological Effects

Research indicates that this compound has potential applications in treating central nervous system disorders due to its structural similarities to known psychoactive agents. Studies have shown that compounds with similar piperidine frameworks exhibit activities such as:

- Antidepressant effects

- Anti-anxiety properties

- Antipsychotic activities

Case Studies and Research Findings

- Antidepressant Activity : A study investigating the effects of piperidine derivatives on serotonin receptors found that compounds similar to this compound displayed significant serotonin reuptake inhibition, suggesting potential antidepressant effects .

- Neuroprotective Properties : Research has highlighted the neuroprotective potential of piperidine derivatives against neurodegenerative diseases. In vitro studies demonstrated that these compounds could reduce oxidative stress markers in neuronal cell lines .

- Anticancer Activity : Similar structures have been evaluated for their anticancer properties. For instance, benzoylpiperidine derivatives have shown promising results in inhibiting the growth of various cancer cell lines, indicating that this compound may also possess anticancer activity .

Comparison with Similar Compounds

The unique structural features of this compound set it apart from other piperidine derivatives:

| Compound | Key Differences |

|---|---|

| (5-Chloro-2-methoxyphenyl)(4-(pyridin-2-yl)piperidin-1-yl)methanone | Contains a pyridine ring instead of a thiophene ring |

| (5-Chloro-2-methoxyphenyl)(4-(phenyl)piperidin-1-yl)methanone | Lacks the thiophene moiety, which may affect biological activity |

The presence of the thiophene ring in this compound may enhance its electronic properties and influence its interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.